molecular formula C11H9ClN2O2 B12241192 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one

Cat. No.: B12241192
M. Wt: 236.65 g/mol
InChI Key: SLGAFUKUALMYOV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core substituted with a 4-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with methoxyacetyl chloride, followed by cyclization under acidic conditions . Another approach includes the use of 4-chlorophenyl isocyanate and methoxyacetyl hydrazine, which undergoes cyclization in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with neurotransmitter receptors, modulating their activity .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydropyrazin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Chlorophenyl)-3-ethoxy-1,2-dihydropyrazin-2-one: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(4-Bromophenyl)-3-methoxy-1,2-dihydropyrazin-2-one: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: 1-(4-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

SLGAFUKUALMYOV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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